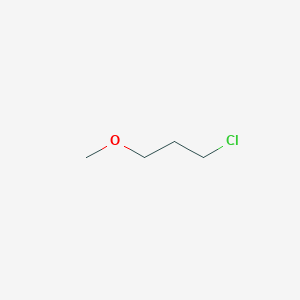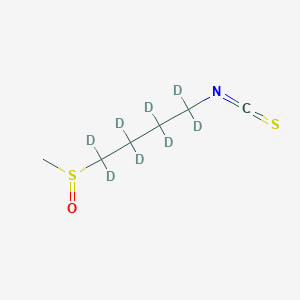
3-Chlorobisphénol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobisphenol A: is a chlorinated derivative of bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins It is characterized by the presence of a chlorine atom substituted at the third position of the bisphenol A molecule
Applications De Recherche Scientifique
3-Chlorobisphenol A has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds and materials.
Biology: Studied for its potential effects on endocrine function and cellular processes.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized as a plastic additive to enhance the properties of polycarbonate and epoxy resins.
Mécanisme D'action
Target of Action
The primary target of 3-Chlorobisphenol A is the estrogen receptors . These receptors play a crucial role in various biological processes, particularly those related to hormone regulation .
Mode of Action
3-Chlorobisphenol A interacts with its targets by altering the activity of estrogen receptors . This interaction can lead to changes in the normal function of these receptors . In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function .
Biochemical Pathways
3-Chlorobisphenol A affects the hormonal signaling pathways . By binding to estrogen receptors, it disrupts the normal signaling pathways, potentially interfering with gene expression related to hormone regulation .
Result of Action
The molecular and cellular effects of 3-Chlorobisphenol A’s action primarily involve the disruption of normal hormonal signaling . This disruption can have potential impacts on cellular and molecular processes, particularly those related to endocrine function .
Action Environment
3-Chlorobisphenol A is a byproduct of the production of polycarbonate plastics and is also used as an intermediate in the manufacture of other chemicals . It can be found in wastewater, which has led to it being studied for use in wastewater treatment . The environment in which 3-Chlorobisphenol A is present can influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
3-Chlorobisphenol A is known to interact with hormone receptors, particularly estrogen receptors, affecting their normal function . The compound can bind to these receptors, leading to the disruption of normal hormonal signaling pathways .
Cellular Effects
In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes . For instance, Chlorobisphenol A activated kisspeptin/GPR54-GnRH neuroendocrine signals through ERα and GPER pathway in neuronal GT1-7 cells .
Molecular Mechanism
The molecular mechanism of 3-Chlorobisphenol A involves altering the activity of estrogen receptors, which can have implications for various biological processes . In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes .
Temporal Effects in Laboratory Settings
It is known that the compound can interfere with gene expression related to hormone regulation, potentially over time .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Intermediates of glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, sulfur-containing amino acids metabolism were significantly changed after Bisphenol A exposure . This suggests that 3-Chlorobisphenol A, a derivative of Bisphenol A, may have similar effects.
Transport and Distribution
It is known that the compound can bind to estrogen receptors, which could influence its distribution within cells .
Subcellular Localization
It is known to interact with hormone receptors, which are typically located in the cell membrane, cytoplasm, and nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorobisphenol A is typically synthesized through the chlorination of bisphenol A. The reaction involves the introduction of chlorine atoms into the bisphenol A molecule under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent in the presence of oxygen. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 3-Chlorobisphenol A follows similar synthetic routes but on a larger scale. The process involves the chlorination of bisphenol A using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorobisphenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert 3-Chlorobisphenol A to its corresponding hydroxy derivatives.
Substitution: The chlorine atom in 3-Chlorobisphenol A can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and chlorinated phenolic compounds.
Reduction: Hydroxy derivatives of 3-Chlorobisphenol A.
Substitution: Various substituted bisphenol A derivatives.
Comparaison Avec Des Composés Similaires
- 2-Chlorobisphenol A
- 2,6-Dichlorobisphenol A
- 2,2’-Dichlorobisphenol A
- 2,2’,6-Trichlorobisphenol A
- 2,2’,6,6’-Tetrachlorobisphenol A
Comparison: 3-Chlorobisphenol A is unique due to the specific position of the chlorine atom on the bisphenol A molecule. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other chlorinated bisphenol A derivatives, 3-Chlorobisphenol A may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAFMYRFQJARM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)











